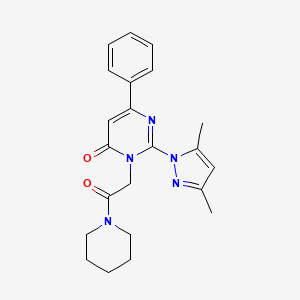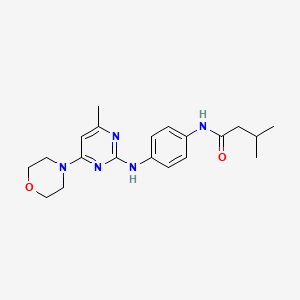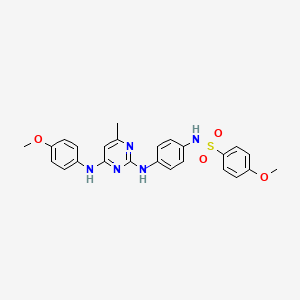
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-(piperidin-1-yl)ethyl)-6-phenylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a pyrazole ring, a piperidine ring, and a dihydropyrimidinone core
Preparation Methods
The synthesis of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the piperidine ring: This involves the cyclization of suitable precursors to form the piperidine ring.
Coupling reactions: The pyrazole and piperidine rings are then coupled with a dihydropyrimidinone core through a series of condensation and cyclization reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It may be used in biological studies to understand its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include other pyrazole and piperidine derivatives, as well as dihydropyrimidinone analogs. Compared to these compounds, 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE may exhibit unique properties due to its specific structural features. For example, its combination of functional groups may confer distinct biological activities or chemical reactivity.
Conclusion
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a compound of significant interest in various scientific fields
Properties
Molecular Formula |
C22H25N5O2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-(2-oxo-2-piperidin-1-ylethyl)-6-phenylpyrimidin-4-one |
InChI |
InChI=1S/C22H25N5O2/c1-16-13-17(2)27(24-16)22-23-19(18-9-5-3-6-10-18)14-20(28)26(22)15-21(29)25-11-7-4-8-12-25/h3,5-6,9-10,13-14H,4,7-8,11-12,15H2,1-2H3 |
InChI Key |
JLTLKYPLRBNQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)N3CCCCC3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11241650.png)
![3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B11241655.png)

![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11241663.png)
![1,1'-(3-(4-methoxybenzyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone](/img/structure/B11241668.png)

![N-(4-chloro-2-methylphenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11241679.png)

![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11241685.png)
![N-(3-chlorophenyl)-4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazine-1-carboxamide](/img/structure/B11241687.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide](/img/structure/B11241689.png)
![N-(2-fluoro-5-methylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11241690.png)
![methyl 2-amino-4-(2-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11241692.png)

